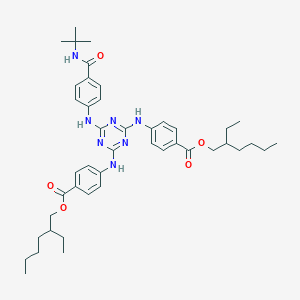

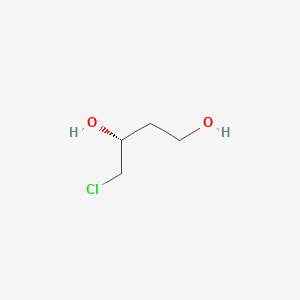

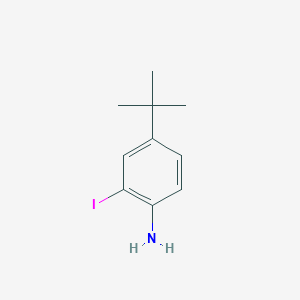

![molecular formula C13H26N2 B144015 3,7-ジプロピル-3,7-ジアザビシクロ[3.3.1]ノナン CAS No. 909037-18-9](/img/structure/B144015.png)

3,7-ジプロピル-3,7-ジアザビシクロ[3.3.1]ノナン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane is a derivative of the 3,7-diazabicyclo[3.3.1]nonane scaffold, which is known for its interactions with nicotinic acetylcholine receptors (nAChRs) . This scaffold is versatile and has been used to synthesize a variety of derivatives with potential applications in pharmacology and materials science.

Synthesis Analysis

Several methods have been developed to synthesize derivatives of 3,7-diazabicyclo[3.3.1]nonane. For instance, novel 3,7-bis(dialkylaminoacetyl)-1,5-dimethyl derivatives were synthesized and shown to undergo conformational reorganization under various conditions . Esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol were synthesized and studied using NMR spectroscopy and X-ray diffraction . Additionally, unnatural amino acids containing the 3,7-diazabicyclo[3,3,1]nonane unit were synthesized using the Mannich reaction .

Molecular Structure Analysis

The molecular structure of 3,7-diazabicyclo[3.3.1]nonane derivatives has been extensively studied. For example, the crystal structure of certain esters derived from this scaffold has been determined, revealing a chair-chair conformation with equatorial N-substituents . The conformational behavior of these compounds can be influenced by the nature and arrangement of substituents, as well as the presence of metal ions like La3+ .

Chemical Reactions Analysis

The 3,7-diazabicyclo[3.3.1]nonane scaffold can be modified through various chemical reactions. For instance, the synthesis of 7-hydroxy-3,9-diazabicyclo[3.3.1]nonane involved cyclization and reduction steps . Transformations of 3-benzyl-9-carbethoxymethyl derivatives have been studied, leading to the synthesis of diazatricyclo[3.3.1.2^3,9]undecane and other compounds . The Mannich reaction has also been employed to synthesize 1,5-dinitro derivatives with high yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,7-diazabicyclo[3.3.1]nonane derivatives are influenced by their molecular structure. The conformational flexibility of these compounds allows them to adopt different shapes depending on the environment, which can be exploited in the development of molecular switches and stimulus-sensitive containers . The interaction of these compounds with nAChRs can be modulated by varying the hydrogen bond acceptor systems and substituents, leading to compounds with diverse activation profiles and potential pharmacological applications .

科学的研究の応用

AMPA受容体のポジティブモジュレーター

この化合物は、AMPA受容体のポジティブモジュレーターの新しいクラスの一部です . これらのモジュレーターは、正常な動物と病的な記憶障害のさまざまなモデルの両方で、顕著な認知刺激効果を示します . これは、それらの大きな治療的可能性を示しています .

アルツハイマー病研究

この化合物は、記憶と認知機能のさまざまな急性障害を模倣する行動実験と、アルツハイマー病の病理を模倣する慢性実験の両方で、その活性と有効性について研究されてきました .

神経疾患の治療

この化合物を含むAMPA受容体のポジティブアロステリックモジュレーターは、うつ病、統合失調症、パーキンソン病、注意欠陥多動性障害(ADHD)、気分障害、薬物依存などのさまざまな神経疾患の治療に役立つ可能性があります .

有機合成における配位子

3,7-ジプロピル-3,7-ジアザビシクロ[3.3.1]ノナンは、有機合成において有用な配位子です .

AMPA受容体との相互作用の分子機構の研究

この化合物は、3Dコンピューターモデリングを使用して、AMPA受容体との相互作用の分子機構を研究するために使用されてきました .

ラジオリガンド研究

この化合物は、ラットの脳におけるこのPAMの結合部位を決定するために、海馬のシナプス膜画分のラベリングされた化合物5のラジオリガンド研究に使用されてきました .

Safety and Hazards

将来の方向性

The “3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane” scaffold can serve as a basis for the design of molecular switches stimulating the fast release of water-soluble compounds under the influence of external factors from liposomal containers having those switches incorporated into the lipid bilayer . This suggests potential applications in drug delivery systems.

作用機序

Target of Action

The primary target of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane is the AMPA receptor . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system .

Mode of Action

3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane interacts with AMPA receptors at a fundamentally different location than ampakins from other known PAM AMPA groups . This unique interaction may lead to changes in the receptor’s function and subsequent neuronal activity .

Biochemical Pathways

Therefore, modulation of these receptors can have significant downstream effects on neuronal communication and brain function .

Pharmacokinetics

The ADME properties of 3,7-Dipropyl-3,7-diazabicyclo[33Its molecular weight is 21036 , which may influence its absorption, distribution, metabolism, and excretion (ADME)

Result of Action

The molecular and cellular effects of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane’s action are likely related to its modulation of AMPA receptors . By altering the function of these receptors, it may influence neuronal activity and synaptic plasticity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C . Other factors, such as pH and the presence of other substances, could also potentially influence its action and efficacy.

特性

IUPAC Name |

3,7-dipropyl-3,7-diazabicyclo[3.3.1]nonane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2/c1-3-5-14-8-12-7-13(9-14)11-15(10-12)6-4-2/h12-13H,3-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWAELGYEIUVKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC2CC(C1)CN(C2)CCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60581461 |

Source

|

| Record name | 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60581461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

909037-18-9 |

Source

|

| Record name | 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60581461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

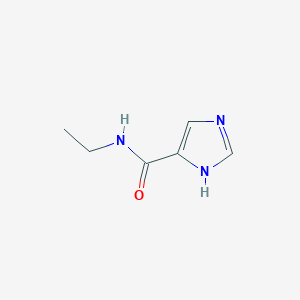

![(1S,3aR,6aS)-2-[(2S)-2-[[(2S)-2-Cyclohexyl-2-[(2-pyrazinylcarbonyl)amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydrocyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B143944.png)

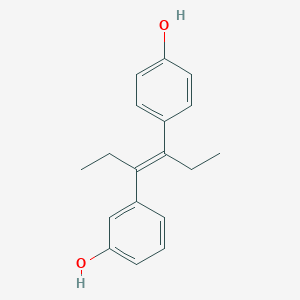

![3-[(4-Methylphenyl)methyl]piperidine](/img/structure/B143951.png)

![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(1,1-dimethoxy-4-methylpentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B143969.png)